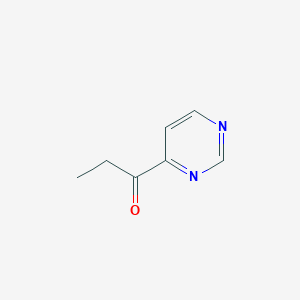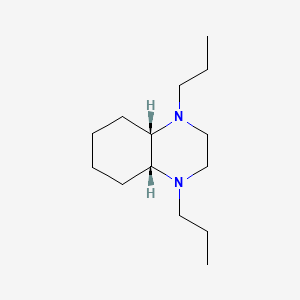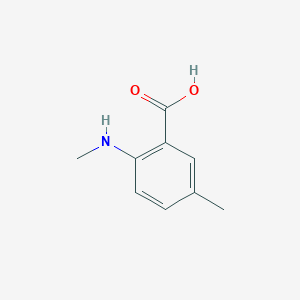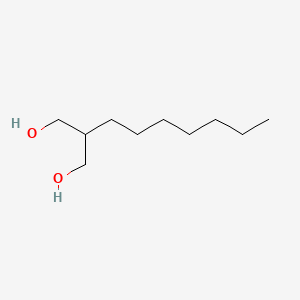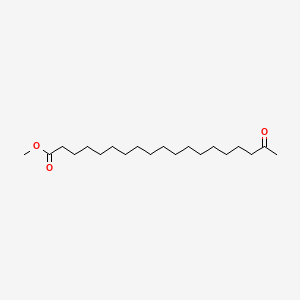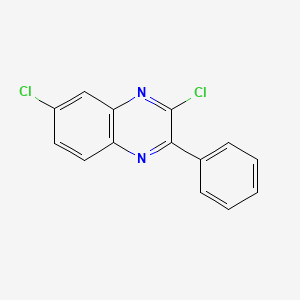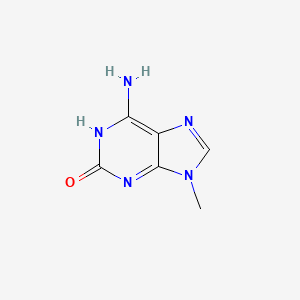
6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one
Descripción general
Descripción
6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains a quinoline ring structure. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the survival and growth of microorganisms and cancer cells.
Biochemical and Physiological Effects:
6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA topoisomerases and dihydrofolate reductase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one. One potential direction is to study its use in combination with other drugs for the treatment of cancer. Another direction is to investigate its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound for use in humans.
Aplicaciones Científicas De Investigación
6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one has been extensively studied for its potential use in medicinal chemistry. It has been found to possess antibacterial, antifungal, and antiviral properties. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
6-chloro-4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-8-3-2-6(11)4-7(8)9(13)5-10(12)14/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLANGXIPXBEEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=CC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


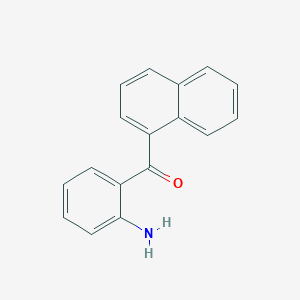
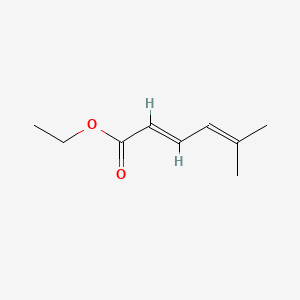

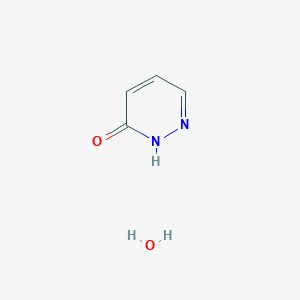

![1-[Ethyl(methyl)amino]propan-2-ol](/img/structure/B3271352.png)
